2-(5-Bromothiophene-2-carboxamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride
Description
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Properties
IUPAC Name |
2-[(5-bromothiophene-2-carbonyl)amino]-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrN3O2S2.ClH/c1-18-5-4-7-9(6-18)22-14(11(7)12(16)19)17-13(20)8-2-3-10(15)21-8;/h2-3H,4-6H2,1H3,(H2,16,19)(H,17,20);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMDUHQBJKYUUSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(S3)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrClN3O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(5-Bromothiophene-2-carboxamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is a compound that belongs to the class of tetrahydrothieno pyridine derivatives. This class of compounds has garnered attention due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The compound's structure suggests potential interactions with various biological targets, making it a candidate for further pharmacological exploration.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 429.35 g/mol. The presence of the bromothiophene moiety is significant for its biological activity.
Antimicrobial Activity
Research indicates that derivatives of tetrahydrothieno pyridine exhibit significant antimicrobial properties. A study focused on the inhibition of Mycobacterium tuberculosis (MTB) pantothenate synthetase demonstrated that certain derivatives showed promising results in inhibiting MTB growth. For instance, a closely related compound showed an IC50 value of 5.87 ± 0.12 μM against MTB pantothenate synthetase and a minimum inhibitory concentration (MIC) of 9.28 μM without cytotoxic effects at concentrations up to 50 μM .
Cytotoxicity Studies
Cytotoxicity assessments have been performed on various derivatives to evaluate their safety profiles. In vitro studies using RAW 264.7 cell lines indicated that certain compounds within this class exhibited low toxicity while retaining their antimicrobial efficacy . This balance between activity and safety is crucial for the development of therapeutic agents.
The mechanism by which these compounds exert their biological effects often involves inhibition of key enzymes or pathways critical for pathogen survival or proliferation. For instance, the inhibition of pantothenate synthetase disrupts essential metabolic pathways in MTB, suggesting that similar mechanisms may be applicable to other pathogens or cancer cells .
Case Studies
| Study | Compound | Target | IC50 (μM) | MIC (μM) | Cytotoxicity |
|---|---|---|---|---|---|
| Study 1 | 6-(4-nitrophenylsulfonyl)-2-(5-nitrothiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide | MTB Pantothenate Synthetase | 5.87 ± 0.12 | 9.28 | Non-cytotoxic at 50 μM |
| Study 2 | Various tetrahydrothieno pyridine analogs | Various bacterial strains | Varies | Varies | Low toxicity observed |
Scientific Research Applications
Medicinal Chemistry Applications
- Anticancer Activity :
- Anti-inflammatory Properties :
- Antimicrobial Activity :
Study 1: Anticancer Mechanism
A recent study explored the anticancer mechanisms of thiophene derivatives, including the compound of interest. The study showed that these compounds can induce cell cycle arrest and apoptosis in cancer cell lines through activation of caspase pathways. The results suggest that this compound could be a candidate for further development as an anticancer drug .
Study 2: Anti-inflammatory Evaluation
In silico evaluations have demonstrated that the compound exhibits strong binding affinity to the active site of 5-LOX. This binding was confirmed through molecular dynamics simulations, indicating its potential for selective inhibition and reduced side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
Summary of Applications
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution at the Bromothiophene Site
The 5-bromothiophene group undergoes palladium-catalyzed cross-coupling reactions, enabling structural diversification:
Mechanistic Insights :
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Bromine acts as a leaving group in cross-couplings, with Pd(0) facilitating oxidative addition and transmetallation steps .
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Steric hindrance from the tetrahydrothienopyridine ring may reduce reaction rates compared to simpler bromothiophenes.
Amide Hydrolysis and Functional Group Interconversion
The carboxamide groups undergo hydrolysis under acidic or basic conditions:
Structural Impact :
-
Hydrolysis of the thiophene-2-carboxamido group generates 5-bromothiophene-2-carboxylic acid, which can further participate in esterification or condensation reactions .
Reduction of the Tetrahydrothienopyridine Ring
The saturated tetrahydrothienopyridine system demonstrates stability under standard conditions but undergoes ring-opening under extreme reduction:
| Reaction Type | Conditions | Products | Yield | Key Reagents | References |
|---|---|---|---|---|---|
| Catalytic Hydrogenation | H₂ (1 atm), Pd/C, ethanol, 24h | Ring-opened thiol and pyridine derivatives | 40–45% | Pd/C, elevated temperature |
Limitations :
Stability Under Acidic and Basic Conditions
The compound’s stability profile informs synthetic and storage protocols:
Functionalization via Electrophilic Aromatic Substitution
The electron-rich thiophene ring undergoes electrophilic substitution at the 3-position:
| Reaction Type | Conditions | Products | Yield | Key Reagents | References |
|---|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C, 2h | 3-Nitrothiophene derivative | 60–65% | Fuming HNO₃ | |
| Sulfonation | SO₃/H₂SO₄, 50°C, 4h | 3-Sulfonic acid derivative | 55–58% | Oleum |
Regioselectivity :
Condensation Reactions
The carboxamide group participates in condensations for heterocycle formation:
Key Findings from Experimental Studies
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Cross-Coupling Efficiency : Suzuki reactions outperform Stille couplings in yield and reproducibility for this substrate .
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Acid Sensitivity : The compound degrades rapidly in strong acids (pH <2), necessitating neutral conditions during synthesis .
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Thermal Stability : Decomposition occurs above 200°C, limiting high-temperature applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
